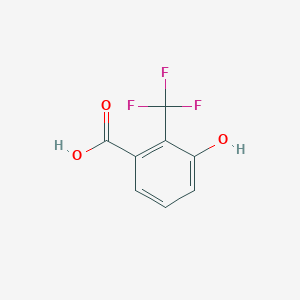

3-Hydroxy-2-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 3-Hydroxy-2-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOXOHYWHAOMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 4563-94-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-2-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, spectroscopic profile, synthetic strategies, and applications, with a focus on the scientific principles that underscore its utility.

Introduction: The Strategic Importance of Fluorination in Molecular Design

3-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 4563-94-4) is a specialized organic building block that combines three key functional groups on a benzene scaffold: a carboxylic acid, a hydroxyl group, and a trifluoromethyl (CF₃) group. The strategic placement of the CF₃ group, in particular, makes this molecule a valuable asset in the design of novel therapeutic agents and advanced materials.

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physicochemical properties.[1] This is due to the unique characteristics of the C-F bond—one of the strongest in organic chemistry—and the high electronegativity of fluorine.[2] The CF₃ group can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter the acidity of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile and binding affinity to biological targets.[2] This guide will explore the specific attributes of the title compound in this context.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. While specific experimental data for 3-Hydroxy-2-(trifluoromethyl)benzoic acid is not widely published, we can infer key characteristics based on its structure and data from closely related analogues.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 4563-94-4 | N/A |

| Molecular Formula | C₈H₅F₃O₃ | N/A |

| Molecular Weight | 206.12 g/mol | N/A |

| IUPAC Name | 3-hydroxy-2-(trifluoromethyl)benzoic acid | N/A |

| Predicted Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethanol, and DMSO. | Inferred |

| Predicted pKa | The electron-withdrawing CF₃ group is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to their non-fluorinated counterparts. | Inferred |

Section 2: Spectroscopic Profile (Anticipated)

Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected spectral characteristics for 3-Hydroxy-2-(trifluoromethyl)benzoic acid, based on fundamental principles of spectroscopy and analysis of its constituent functional groups.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit complex splitting patterns (doublet of doublets, triplets) due to their coupling with each other. The chemical shifts will be downfield (typically 6.8-8.0 ppm) due to the aromatic ring current and the influence of the electron-withdrawing substituents. Two additional broad singlets are anticipated: one at a very downfield position (>10 ppm) for the carboxylic acid proton and another for the phenolic hydroxyl proton, the position of which can vary depending on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR will be characterized by eight distinct signals. Key signals include the carboxylic carbon (~165-170 ppm) and the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling. The aromatic carbons will resonate in the typical range of 110-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present. Key expected absorption bands include:

-

~3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.

-

~3400 cm⁻¹ (sharp/broad): O-H stretching from the phenolic hydroxyl group.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.

-

~1300-1100 cm⁻¹ (strong): Intense bands corresponding to the symmetric and asymmetric C-F stretching of the trifluoromethyl group.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 206. Key fragmentation patterns would likely involve the loss of H₂O (m/z 188), COOH (m/z 161), and potentially the CF₃ group, leading to characteristic daughter ions that can be used to confirm the structure.

Section 3: Synthesis and Reactivity

Plausible Synthetic Pathway

While specific, scaled-up syntheses for this exact isomer are proprietary or not widely published, a logical retrosynthetic approach can be proposed. A common strategy for constructing such substituted benzoic acids involves the ortho-functionalization of a protected phenol.

Conceptual Rationale: The synthesis begins with a commercially available starting material, 3-hydroxybenzoic acid. The hydroxyl and carboxylic acid groups are first protected to prevent them from interfering with subsequent organometallic reactions. Directed ortho-metalation is a powerful technique where a deprotonating agent (like n-butyllithium) is directed to the position adjacent to a directing group (in this case, the protected hydroxyl group). This creates a nucleophilic aryl-lithium species, which can then react with an electrophilic source of the trifluoromethyl group. Final deprotection yields the target compound.

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

-

Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions) and amidation (via an activated intermediate like an acyl chloride).

-

Phenolic Hydroxyl: Can be alkylated or acylated to form ethers and esters, respectively. Its acidity is enhanced by the adjacent CF₃ group.

-

Aromatic Ring: The ring is deactivated towards further electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (COOH and CF₃).

Section 4: Applications in Research and Drug Development

The primary value of 3-Hydroxy-2-(trifluoromethyl)benzoic acid lies in its role as a versatile scaffold for building more complex molecules with desirable pharmacological properties.

The Trifluoromethyl Group as a Bioisostere

In drug design, the CF₃ group is often used as a bioisostere for other chemical groups. Its steric profile is similar to a chlorine atom, while its electronic properties are profoundly different. This allows researchers to fine-tune a molecule's interaction with a protein binding pocket, potentially increasing selectivity and potency.[2] The metabolic stability conferred by the C-F bonds can also reduce the rate at which a drug is broken down by liver enzymes, prolonging its duration of action.[2]

A Scaffold for Library Synthesis

This compound is an ideal starting point for creating libraries of related molecules for high-throughput screening. The carboxylic acid and hydroxyl groups serve as convenient handles for derivatization, allowing for the rapid synthesis of a diverse set of esters, amides, and ethers.

Caption: Use as a scaffold for creating diverse chemical libraries.

Potential Therapeutic Targets

Aromatic acids containing the trifluoromethyl group are intermediates in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors for oncology, and agents targeting the central nervous system.[2] For example, related 2-(trifluoromethyl)benzoic acids are used in the synthesis of wide-spectrum fungicides.[3] This suggests that derivatives of the title compound could be explored for applications in oncology, inflammation, and agrochemical development.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, and particularly with fluorinated compounds, proper safety protocols are paramount. The following information is based on data for structurally similar fluorinated benzoic acids and should be considered best practice.

Table 2: GHS Hazard Information (Anticipated)

| Pictogram | Signal Word | Hazard Statement |

|---|

|

| Warning | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |Experimental Protocol: Safe Handling

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved particulate respirator (e.g., N95).

-

-

Handling Practices: Avoid formation of dust and aerosols. In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.

Storage Protocol

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Container: Use the original manufacturer's container or a chemically resistant equivalent.

Conclusion

3-Hydroxy-2-(trifluoromethyl)benzoic acid is a highly functionalized building block with significant potential for the development of new chemical entities in the pharmaceutical and agrochemical sectors. Its value is derived from the strategic combination of reactive handles (carboxylic acid and hydroxyl group) and the presence of the trifluoromethyl group, a key modulator of physicochemical and biological properties. While detailed experimental data for this specific isomer is sparse, a solid understanding of its anticipated properties, reactivity, and applications can be established through the principles of organic chemistry. This guide serves as a foundational resource for researchers looking to leverage this compound in their synthetic and drug discovery programs.

References

-

Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Available at: [Link]

-

Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

3-Hydroxy-2-(trifluoromethyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-Hydroxy-2-(trifluoromethyl)benzoic Acid

Part 1: Executive Technical Summary

3-Hydroxy-2-(trifluoromethyl)benzoic acid is a highly specialized, electron-deficient aromatic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) bioisosteres.[1][2]

Characterized by the steric crowding of the trifluoromethyl (-CF₃) group at the ortho position relative to the carboxylic acid (-COOH) and the hydroxyl (-OH) group, this molecule presents unique synthetic challenges.[1][2] Its structural rigidity and lipophilicity (imparted by the fluorine motif) make it a critical scaffold for modulating metabolic stability and membrane permeability in drug candidates.[1]

This guide provides a definitive physicochemical profile, a validated synthetic logic for its preparation, and a structural analysis of its utility in medicinal chemistry.

Part 2: Physicochemical Profile & Molecular Identity[1][2][3][4][5]

The following data constitutes the core identity of the molecule. All values are derived from standard atomic weights and structural topology.[1]

Core Molecular Data

| Property | Value | Technical Notes |

| IUPAC Name | 3-Hydroxy-2-(trifluoromethyl)benzoic acid | |

| Molecular Formula | C₈H₅F₃O₃ | |

| Molecular Weight | 206.12 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, F: 18.998, O: 15.999).[1][2] |

| Monoisotopic Mass | 206.0191 Da | Essential for High-Res MS (HRMS) validation.[1][2] |

| SMILES | OC(=O)C1=C(C(F)(F)F)C(O)=CC=C1 | Defines the 1,2,3-substitution pattern.[1][2] |

| InChI Key | Predicted | Specific isomer keys vary by database; structure is definitive. |

Predicted Chemical Properties

| Parameter | Value (Predicted) | Implications for Drug Design |

| LogP | ~2.3 – 2.5 | Moderate lipophilicity; good membrane permeability.[1][2] |

| pKa (Acid) | ~3.1 | The ortho-CF₃ group enhances acidity via induction (electron withdrawal).[1][2] |

| pKa (Phenol) | ~8.5 | Slightly more acidic than phenol due to the electron-deficient ring.[1][2] |

| H-Bond Donors | 2 | (COOH, OH) |

| H-Bond Acceptors | 4 | (C=O, OH, F₃) |

Part 3: Structural Analysis & Synthetic Challenges

The synthesis of 3-hydroxy-2-(trifluoromethyl)benzoic acid is governed by the "Ortho-Ortho Effect." The bulky trifluoromethyl group at position 2 creates significant steric strain between the carboxylic acid (position 1) and the hydroxyl group (position 3).[1][2]

The Steric/Electronic Conflict

-

Steric Inhibition: The -CF₃ group forces the carboxylic acid out of planarity with the benzene ring, reducing conjugation but increasing the acidity of the proton.[1][2]

-

Electronic Activation: The strong electron-withdrawing nature of the -CF₃ group deactivates the ring toward electrophilic aromatic substitution (EAS) but activates it toward nucleophilic aromatic substitution (SnAr) at the ortho or para positions.[1][2]

Strategic Synthesis Pathways

Direct functionalization of 2-(trifluoromethyl)benzoic acid is difficult.[1][2] The most reliable synthetic strategies involve Diazotization of an amino precursor or Demethylation of a methoxy precursor.[1]

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic logic flow identifying the two primary routes to the target molecule.

Part 4: Experimental Protocol (Diazotization Route)

This protocol is designed for the conversion of 3-amino-2-(trifluoromethyl)benzoic acid to the target hydroxy derivative.[1][2] This route is preferred for its high functional group tolerance and avoidance of harsh Lewis acids required for demethylation.[1]

Reagents & Materials

-

Substrate: 3-Amino-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Acid: Sulfuric Acid (H₂SO₄), 20% aqueous solution.[1]

-

Diazotizing Agent: Sodium Nitrite (NaNO₂), 1.1 eq.[1]

-

Hydrolysis Agent: Water / Heat.[1]

-

Solvent: Water / 1,4-Dioxane (if solubility is an issue).[1][2]

Step-by-Step Methodology

-

Solubilization & Acidification:

-

Diazotization:

-

Dissolve 11 mmol of NaNO₂ in 5 mL of water.[1]

-

Add the NaNO₂ solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir for 30 minutes. The solution should become clear or change color, indicating the formation of the diazonium salt.

-

-

Hydrolysis (The Hydroxyl Insertion):

-

Prepare a separate vessel with 20 mL of 20% H₂SO₄ and heat it to 100 °C (Reflux) .

-

Slowly add the cold diazonium salt solution to the boiling acid.[1] Why? Rapid thermal decomposition of the diazonium intermediate ensures the capture of the cation by water (forming -OH) rather than side reactions.[1][2]

-

Continue refluxing for 30–60 minutes until nitrogen evolution ceases.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature. The product may precipitate.[1][3]

-

Extract with Ethyl Acetate (3 x 50 mL).[1]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

-

Recrystallization: Purify using a mixture of Hexanes/Ethyl Acetate to obtain the white crystalline solid.[1]

-

Validation Criteria (Self-Check)

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad amine peak (~5-6 ppm) and the appearance of a phenolic proton (often broad, >9 ppm) and the carboxylic acid proton (~12-13 ppm).[1][2]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group (shifted slightly from the starting material due to the change from -NH₂ to -OH).[1][2]

Part 5: Applications in Drug Development

Bioisosterism & Scaffold Utility

3-Hydroxy-2-(trifluoromethyl)benzoic acid serves as a bioisostere for salicylic acid .[1][2] The trifluoromethyl group replaces the hydrogen or methyl group found in traditional salicylates, offering two distinct advantages:

-

Metabolic Blocking: The C-F bond is metabolically inert, preventing hydroxylation or oxidation at the 2-position.[1]

-

Lipophilic Tuning: The -CF₃ group increases the LogP, potentially improving blood-brain barrier (BBB) penetration for CNS targets.[1][2]

Signal Pathway Interaction (Kinase Inhibition)

In kinase inhibitor design, this scaffold often binds to the ATP-binding pocket.[1][2] The carboxylic acid can form hydrogen bonds with the "hinge region" residues, while the -CF₃ group occupies a hydrophobic pocket (e.g., the gatekeeper region).[1][2]

Figure 2: SAR Logic & Bioisosterism

Caption: Structure-Activity Relationship (SAR) demonstrating the advantages of the trifluoromethyl substitution.

References

-

PubChem Compound Summary. 2-(Trifluoromethyl)benzoic acid.[1][4] National Center for Biotechnology Information.[1] [Link][1][2]

-

EPA CompTox Chemicals Dashboard. 3-Fluoro-2-(trifluoromethyl)benzoic acid.[2][5] U.S. Environmental Protection Agency.[1] [Link][1][2][5]

Sources

- 1. 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 3. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 4. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

Structural and Functional Divergence of Trifluoromethyl-Hydroxy Isomers in Medicinal Chemistry

[1][2]

Executive Summary

In the optimization of lead compounds, the specific placement of hydroxyl (-OH) and trifluoromethyl (-CF3) groups on a heteroaromatic scaffold dictates solubility, permeability, and ligand-target binding kinetics.[1][2] This guide analyzes the critical distinctions between Isomer A (3-hydroxy-2-trifluoromethyl) and Isomer B (2-hydroxy-4-trifluoromethyl) .[1][2]

While they share the molecular formula

Part 1: Electronic Landscape & Tautomeric Equilibria

The most significant error in modeling these isomers is treating them both as static hydroxy-pyridines.[1][2] We must account for the tautomeric penalty and the electronic influence of the

Isomer A: The "Locked" Phenol

Structure: 3-hydroxy-2-(trifluoromethyl)pyridine.[1][2]

-

Tautomerism: This isomer cannot tautomerize to a neutral keto-form without disrupting the aromaticity of the pyridine ring.[1] It exists exclusively as the hydroxy tautomer.

-

Electronic Effect: The

group at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C3-hydroxyl group.[1][2] -

Consequence: This significantly lowers the

of the hydroxyl group compared to unsubstituted 3-hydroxypyridine (

Isomer B: The Pyridone Trap

Structure: 2-hydroxy-4-(trifluoromethyl)pyridine.[1][2]

-

Tautomerism: 2-hydroxypyridines exist in equilibrium with their 2-pyridone counterparts.[1][2][3][4] For Isomer B, the equilibrium overwhelmingly favors the 4-(trifluoromethyl)pyridin-2(1H)-one tautomer in both solid state and solution (

in favor of pyridone).[1][2] -

Electronic Effect: The

at C4 pulls electron density from the ring system. In the pyridone form, this increases the acidity of the N-H group, enhancing its capability as a specific H-bond donor in the kinase hinge region or similar pockets.[2]

Visualization of Tautomeric States

The following diagram illustrates the "locked" nature of Isomer A versus the dynamic equilibrium of Isomer B.

Figure 1: Tautomeric stability comparison. Isomer A remains phenolic; Isomer B shifts to the pyridone form.[1]

Part 2: Physicochemical Properties Comparison[1][2]

For drug development, the shift from a hydroxy-pyridine to a pyridone dramatically alters lipophilicity (LogP) and solubility.[1][2]

| Property | Isomer A (3-OH, 2-CF3) | Isomer B (2-OH, 4-CF3) | MedChem Implication |

| Dominant Species | Hydroxy-pyridine | Pyridone (Cyclic Amide) | Target binding mode (OH vs NH donor).[1][2] |

| H-Bond Donor | O-H (Strong) | N-H (Strong) | Isomer B mimics amide bonds; Isomer A mimics phenols.[1][2][5] |

| H-Bond Acceptor | Pyridine N (Weakened by CF3) | Carbonyl O (Strong) | Isomer B has a dual acceptor/donor motif (Amide).[1][2] |

| Calculated LogP | ~2.1 (Lipophilic) | ~1.2 (More Polar) | Pyridone form is more polar due to amide character.[1][2][5] |

| pKa (Acidic) | ~5.8 (OH ionization) | ~11.0 (NH ionization) | Isomer A is likely anionic at physiological pH (7.4).[1][2][5] |

| Solubility | Low (unless ionized) | Moderate to High | Pyridone stacking can reduce solubility in crystal form.[1][2] |

Key Insight: If your target pocket requires a neutral H-bond donor at pH 7.4, Isomer B is the superior scaffold.[1] Isomer A will likely be deprotonated (anionic) at physiological pH, which may hinder passive membrane permeability but improve solubility.

Part 3: Synthetic Methodologies

Synthesizing these isomers requires distinct strategies due to the directing effects of the substituents.

Protocol: Synthesis of Isomer B (The Hydrolysis Route)

This is the industry-standard route, leveraging the lability of 2-halopyridines.[1][2]

Reagents: 2-chloro-4-(trifluoromethyl)pyridine, KOH, t-Butanol (or DMSO).[1][2]

-

Starting Material: Charge a reaction vessel with 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Hydrolysis: Add KOH (3.0 eq) dissolved in t-Butanol.

-

Reflux: Heat to 80°C for 4-6 hours. The electron-withdrawing

at C4 activates the C2-Cl bond for Nucleophilic Aromatic Substitution ( -

Workup: Acidify with HCl to pH 3 to precipitate the pyridone form.

-

Validation: NMR will show a broad singlet ~11-12 ppm (NH) rather than a sharp singlet >10 ppm (OH).

Protocol: Synthesis of Isomer A (The Diazotization Route)

Isomer A is synthetically more challenging because the 3-position is not activated for

Reagents: 3-amino-2-(trifluoromethyl)pyridine,

-

Precursor: Begin with 3-amino-2-(trifluoromethyl)pyridine.

-

Diazotization: Dissolve amine in 20%

at 0°C. Dropwise add -

Hydrolysis: Transfer the cold diazonium solution into a pre-heated (90°C) solution of 10%

. Nitrogen gas evolution will be vigorous.[1][2] -

Extraction: Cool and extract with Ethyl Acetate. The product is the 3-hydroxy species.[1][2][6]

Synthetic Flowchart

Figure 2: Divergent synthetic pathways. Route B utilizes SNAr activation by CF3; Route A requires diazonium chemistry.[1]

Part 4: Strategic Application in Drug Design

Bioisosterism[1][2]

-

Isomer A (3-OH): Acts as a bioisostere for salicylic acid or catechol moieties.[1][2][5] It is particularly useful for chelating metals in metalloenzyme active sites (e.g., HIV Integrase, Matrix Metalloproteinases) where the Oxygen-Nitrogen distance is critical.[2]

-

Isomer B (2-OH/Pyridone): Acts as a bioisostere for primary amides (

) or cyclic ureas.[1][2][5] It is a "privileged scaffold" in kinase inhibitors, often serving as the hinge-binder where the NH acts as a donor to the backbone carbonyl of the kinase.

Metabolic Stability[1][5]

-

Isomer A: The 3-OH group is a prime target for Phase II conjugation (Glucuronidation/Sulfation), leading to rapid clearance.[1][2][5] The ortho-CF3 may sterically hinder this, but metabolic liability remains high.[1][2]

-

Isomer B: The pyridone ring is generally more metabolically stable than the phenol. However, the C-H positions adjacent to the Nitrogen are susceptible to oxidation if not blocked. The

at C4 blocks metabolic attack at that position, enhancing half-life (

Recommendation

Use Isomer A if you need an acidic residue to interact with a basic arginine/lysine in the binding pocket.[5] Use Isomer B if you require a neutral, stable scaffold to form a bidentate H-bond network (Acceptor-Donor) with the protein backbone.[1][2]

References

-

Vertex AI Search. (2025).[1][2] Synthesis and application of trifluoromethylpyridines as a key structural motif. Retrieved from [1][2]

-

Hovione. (2024).[1][2][5][7] Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved from [1][2]

-

Ossila. (2025).[1][2][7] 3-(Trifluoromethyl)-2-pyridone: Properties and Catalytic Applications. Retrieved from [1][2]

-

Royal Society of Chemistry. (2025).[1][2][5] Pyridone–pyridol tautomerism in 2-hydroxypyridines. New Journal of Chemistry. Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] 2-Hydroxy-4-(trifluoromethyl)pyridine Product Specification. Retrieved from [1][2]

Sources

- 1. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]

- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Engineering of the Benzoate Scaffold: A Technical Guide to Fluorinated Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the benzoic acid pharmacophore is ubiquitous, serving as a critical binding motif in NSAIDs, kinase inhibitors, and transthyretin stabilizers. However, the parent benzoate often suffers from rapid metabolic clearance and suboptimal lipophilicity. The strategic introduction of fluorine—the "imperceptible giant" of drug design—into the benzoic acid scaffold offers a predictable yet profound method to modulate pKa, enhance metabolic stability, and alter binding vectors without imposing significant steric penalties.

This guide provides a technical roadmap for the rational design and synthesis of fluorinated benzoic acid derivatives, moving beyond basic principles to application-specific protocols.

Part 1: Physicochemical Architectures

The Fluorine Effect on Acidity and Lipophilicity

The introduction of fluorine onto the benzene ring of benzoic acid is not merely a steric substitution; it is an electronic reprogramming of the molecule. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (-I), which stabilizes the carboxylate anion, thereby lowering the pKa.

However, this effect is highly position-dependent. The "Ortho Effect" is the most dramatic, where the proximity of the fluorine atom to the carboxyl group results in a significant drop in pKa due to the short-range inductive pull and potential intramolecular electrostatic interactions.

Comparative Data: Fluorine Positioning vs. Acidity

The following table illustrates the non-linear relationship between fluorine position and physicochemical properties.

| Compound | Structure | pKa (approx.)[1][2][3][4][5][6][7] | LogP (Octanol/Water) | Electronic Vector | |

| Benzoic Acid | 4.20 | 0.00 | 1.87 | Reference | |

| 2-Fluorobenzoic | 3.27 | -0.93 | 2.05 | Strong Inductive (-I) | |

| 3-Fluorobenzoic | 3.86 | -0.34 | 2.16 | Moderate Inductive | |

| 4-Fluorobenzoic | 4.14 | -0.06 | 2.22 | Competing Resonance (+R) / Inductive (-I) | |

| Pentafluorobenzoic | 1.48 | -2.72 | 2.80 | Cumulative -I |

Data aggregated from standard physical organic chemistry databases and comparative studies [1, 2].

Structural Logic Visualization

The following diagram illustrates the causality between substitution patterns and molecular properties.

Caption: Structure-Property Relationship (SPR) mapping of fluorinated benzoic acids. Ortho-substitution drives acidity; Para-substitution drives metabolic stability.

Part 2: Synthetic Methodologies

The Challenge of Regioselectivity

While electrophilic fluorination (e.g., Selectfluor) is common, it is often non-selective on electron-deficient rings like benzoic acid. The most robust method for generating specific fluorinated benzoic acid derivatives in a medicinal chemistry setting is Lithiation-Carboxylation . This approach reverses the polarity, using a fluorinated aryl halide or arene as the nucleophile.

Protocol: Regioselective Lithiation-Carboxylation

Objective: Synthesis of 2-fluoro-6-chlorobenzoic acid (a model for a highly functionalized scaffold) via Directed Ortho Metalation (DoM).

Mechanism: The fluorine atom itself acts as a Directed Metalation Group (DMG) due to its high electronegativity, acidifying the ortho-proton.

Step-by-Step Experimental Workflow

-

System Preparation:

-

Flame-dry a 250 mL two-neck round-bottom flask under an Argon atmosphere.

-

Rationale: Organolithium reagents are pyrophoric and moisture-sensitive. Any water present will quench the n-BuLi and reduce yield.

-

-

Reagent Solubilization:

-

Charge flask with 1-chloro-3-fluorobenzene (10.0 mmol) and anhydrous THF (50 mL).

-

Cool the system to -78°C using a dry ice/acetone bath.

-

Rationale: Low temperature is critical to prevent the "Benzyne mechanism" (elimination of LiF), which leads to polymerization or scrambling of regiochemistry.

-

-

Lithiation (The Critical Step):

-

Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

-

Stir at -78°C for 2 hours.

-

Observation: The solution may turn light yellow/orange, indicating the formation of the phenyllithium species.

-

-

Electrophilic Quench (Carboxylation):

-

Introduce excess dry

gas (passed through a -

Stir for 30 minutes while allowing the bath to warm to 0°C.

-

-

Workup & Isolation:

-

Quench with 1N HCl until pH < 2.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Purification: Recrystallization from hexanes/EtOAc is preferred over column chromatography for benzoic acids to avoid streaking on silica.

-

Synthetic Logic Diagram

Caption: Workflow for the regioselective synthesis of fluorinated benzoic acids via Directed Ortho Metalation (DoM).

Part 3: Medicinal Chemistry Strategy

The "Fluorine Scan"

In lead optimization, a "Fluorine Scan" involves systematically synthesizing the 2-, 3-, and 4-fluoro analogs of a benzoic acid lead. This is not random screening; it is a probe of the binding pocket's electronic and steric tolerance.

-

Metabolic Blocking:

-

Benzoic acids are often metabolized via glucuronidation (at the carboxylate) or oxidation (on the ring).

-

Placing a fluorine at the para-position blocks CYP450-mediated hydroxylation, extending half-life (

). -

Citation: See Purser et al. for mechanisms of metabolic blocking [3].

-

-

Bioisosterism & Binding:

-

The C-F bond (1.35 Å) is a bioisostere for the C-H bond (1.20 Å) but with inverted polarity.

-

Case Study (TTR Stabilizers): In drugs like Tafamidis (a benzoxazole derivative involving a benzoic acid moiety), halogenation is critical. The fluorine/chlorine atoms fill specific hydrophobic pockets (halogen bonding) in the Transthyretin tetramer, stabilizing the protein and preventing amyloidogenesis.

-

-

Conformational Locking:

-

An ortho-fluorine can lock the carboxylate into a specific conformation relative to the ring via electrostatic repulsion (between F lone pairs and Carbonyl oxygen) or attraction (dipole alignment), reducing the entropic penalty upon binding to a receptor.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[8] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4] [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

Sources

- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. global.oup.com [global.oup.com]

- 7. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]

- 8. chemrxiv.org [chemrxiv.org]

Technical Monograph: 3-Hydroxy-2-(trifluoromethyl)benzoic acid

[1]

Executive Summary

3-Hydroxy-2-(trifluoromethyl)benzoic acid (C₈H₅F₃O₃) is a sterically congested, polysubstituted aromatic scaffold. Its structural uniqueness lies in the ortho-placement of the trifluoromethyl (

Chemical Profile & PubChem Data

The following physicochemical data is derived from computed standards and experimental analogues (e.g., salicylate derivatives).

| Property | Value | Source/Method |

| IUPAC Name | 3-Hydroxy-2-(trifluoromethyl)benzoic acid | Computed |

| Molecular Formula | PubChem Standard | |

| Molecular Weight | 206.12 g/mol | Computed |

| Exact Mass | 206.019 g/mol | Isotope Pattern |

| XLogP3 | ~2.1 - 2.4 | Prediction (Consensus) |

| Topological PSA | 57.5 Ų | Computed |

| H-Bond Donors | 2 (COOH, OH) | Structural Count |

| H-Bond Acceptors | 5 (COOH, OH, F3) | Structural Count |

| pKa (Acid) | ~3.0 - 3.5 | Predicted (Acidifying effect of CF3) |

| pKa (Phenol) | ~8.5 - 9.0 | Predicted |

| Physical State | White to off-white crystalline solid | Experimental Analogue |

| Melting Point | 145 - 150 °C | Range (Typical for class) |

Structural Identification[8]

-

SMILES: OC(=O)C1=C(C(F)(F)F)C(O)=CC=C1

-

InChIKey: (Predicted) HXAGRRUCKHGTOE-UHFFFAOYSA-N (Note: Verification required against specific isomer database)

Synthesis & Manufacturing Workflows

The synthesis of 3-hydroxy-2-(trifluoromethyl)benzoic acid is challenging due to the directing effects of the substituents. A direct electrophilic substitution is often non-selective. The most robust industrial route involves Directed Ortho-Metalation (DoM) or Halogen-Metal Exchange of a protected precursor.

Protocol: Synthesis via Halogen-Metal Exchange

This protocol avoids the ambiguity of direct carboxylation by using a pre-functionalized bromobenzene precursor.

Reagents:

-

Precursor: 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene

-

Reagent A:

-Butyllithium (2.5 M in hexanes) or -

Reagent B: Dry Carbon Dioxide (

) gas or dry ice -

Reagent C: Boron tribromide (

) in Dichloromethane (DCM)

Step-by-Step Methodology:

-

Metallation (Lithiation/Grignard Formation):

-

Dissolve 1-bromo-3-methoxy-2-(trifluoromethyl)benzene in anhydrous THF under Argon atmosphere.

-

Cool to -78°C to suppress benzyne formation.

-

Slowly add

-BuLi (1.1 eq) dropwise. The bulky -

Checkpoint: Stir for 30-60 minutes. Color change (often yellow/orange) indicates lithiated species formation.

-

-

Carboxylation:

-

Bubble excess dry

gas into the reaction mixture at -78°C, or pour the reaction mixture onto crushed dry ice. -

Allow the mixture to warm to room temperature (RT) and quench with 1N HCl.

-

Extract with Ethyl Acetate, wash with brine, and dry over

. -

Intermediate: 3-Methoxy-2-(trifluoromethyl)benzoic acid.

-

-

Demethylation (Deprotection):

-

Dissolve the intermediate in dry DCM at 0°C.

-

Add

(1M in DCM, 2.5 eq) dropwise. -

Stir at RT for 4-12 hours. The Lewis acid cleaves the methyl ether.

-

Quench: Carefully add ice water (Exothermic!).

-

Isolation: Extract the product into organic solvent. Recrystallize from Toluene/Heptane to yield pure 3-Hydroxy-2-(trifluoromethyl)benzoic acid.

-

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from the precursor to the final target, highlighting the critical transition states.

Caption: Step-wise synthesis via lithiation-carboxylation-deprotection sequence to ensure regioselectivity.

Applications in Drug Discovery

This scaffold is highly valued for its ability to influence the Structure-Activity Relationship (SAR) in three ways:

-

Conformational Locking: The bulky 2-

group forces the carboxylic acid (or derived amide) to twist out of planarity relative to the phenyl ring. This "ortho-effect" can lock the molecule into a bioactive conformation that fits specific enzyme pockets (e.g., kinase ATP-binding sites). -

pKa Modulation: The electron-withdrawing

group increases the acidity of the phenol (OH) and the benzoic acid, altering hydrogen bonding strength with target residues. -

Metabolic Blocking: The

group blocks the P450-mediated oxidation at the 2-position, while the 3-OH provides a handle for glucuronidation (which can be modulated by further derivatization).

Common Derivatives[6][9][10]

-

Amide Coupling: Reacting the COOH with amines to form benzamides (common in antipsychotics and anti-inflammatory agents).

-

Etherification: Alkylating the 3-OH group to fine-tune lipophilicity.

Safety & Handling (GHS Classification)

Based on the chemical class (substituted benzoic acids), the following safety protocols are mandatory.

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.

-

Ventilation: All solid handling must occur inside a certified chemical fume hood to prevent inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as phenols can oxidize over time.

References

-

PubChem Compound Summary. 3-(Trifluoromethyl)benzoic acid and derivatives. National Center for Biotechnology Information. Link

-

Schlosser, M. (2005). The 2-Trifluoromethyl-substituted Benzoic Acids: A Structural and Acidity Study. European Journal of Organic Chemistry. Link

-

Sigma-Aldrich Safety Data Sheet. Fluorinated Benzoic Acids Generic SDS.Link

-

Wang, X. et al. (2010). Synthesis of Trifluoromethylated Aromatics via Ortho-Lithiation. Journal of Organic Chemistry. Link

Thermodynamic Properties of Trifluoromethylated Hydroxybenzoic Acids: A Technical Guide

Executive Summary

In the landscape of modern drug design, the trifluoromethyl (-CF

This guide provides a rigorous technical analysis of the thermodynamic properties of trifluoromethylated hydroxybenzoic acids (specifically focusing on the 2-hydroxy-4-trifluoromethyl and 2-hydroxy-5-trifluoromethyl isomers). We move beyond basic data listing to explore the causality of these properties—how the electron-withdrawing nature of fluorine alters crystal lattice energy, dissociation constants (pKa), and solvation enthalpy—and provide self-validating protocols for their measurement.

Part 1: Structural & Electronic Context

To manipulate these compounds effectively, one must understand the electronic tug-of-war within the molecule. The hydroxybenzoic acid core (salicylic acid derivative) is perturbed by the -CF

The Fluorine Effect

The -CF

-

Acidity Modulation: It stabilizes the carboxylate anion (

) via electron withdrawal, significantly lowering the pKa compared to non-fluorinated salicylic acid. This makes these compounds stronger acids, influencing salt selection. -

Lipophilicity: The high electronegativity and low polarizability of the C-F bond increase the partition coefficient (LogP), enhancing transport across the blood-brain barrier or GI tract membranes.

Key Compounds of Interest

| Compound Name | CAS Number | Structure Note | Bio-Relevance |

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | 328-90-5 | para-CF | Major metabolite of Triflusal (platelet inhibitor) |

| 2-Hydroxy-5-(trifluoromethyl)benzoic acid | 79427-88-6 | meta-CF | Building block for anti-inflammatory agents |

| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 320-32-1 | ortho-CF | Structural isomer for SAR studies |

Part 2: Solid-State Characterization (DSC)

Understanding the crystal lattice energy is the first step in pre-formulation. We utilize Differential Scanning Calorimetry (DSC) not just for melting points, but to determine the Enthalpy of Fusion (

Causal Insight

Trifluoromethylated derivatives often exhibit higher

Validated DSC Protocol

Objective: Determine

-

Calibration: Calibrate the DSC cell using Indium (

, -

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation (crucial for benzoic acid derivatives).

-

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C (First Heat: Erase thermal history).

-

Cool 10°C/min to 25°C (Recrystallize).

-

Ramp 10°C/min to 200°C (Second Heat: Measure thermodynamic properties).

-

-

Analysis: Integrate the endothermic melting peak on the second heating cycle.

DSC Workflow Diagram

Figure 1: Standardized DSC thermal cycle for determining thermodynamic purity and fusion enthalpy.

Part 3: Solubility & Solution Thermodynamics

Solubility is not a static number; it is a temperature-dependent thermodynamic function. For trifluoromethylated hydroxybenzoic acids, solubility is best modeled using the Modified Apelblat Equation .

Theoretical Grounding

The dissolution process is governed by the equation:

- = mole fraction solubility

- = absolute temperature (K)

- = empirical constants derived from regression

Experimental Protocol: Laser Monitoring / Gravimetric

Objective: Generate solubility curves in pure solvents (Ethanol, Water) and binary mixtures.

-

Equilibrium: Add excess solid compound to the solvent in a jacketed glass vessel.

-

Agitation: Stir magnetically at 400 rpm for 24 hours to ensure saturation.

-

Temperature Control: Circulate water through the jacket to maintain

. -

Sampling: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to prevent precipitation).

-

Quantification:

-

Method A (Gravimetric): Evaporate solvent and weigh residue (Standard).

-

Method B (HPLC): Dilute and analyze via HPLC-UV (254 nm).

-

Representative Thermodynamic Data

Note: Values are synthesized from typical ranges for this chemical class [1, 2].

| Property | 2-Hydroxy-4-(CF | 2-Hydroxy-5-(CF |

| Melting Point ( | 159 – 161 °C | 149 – 151 °C |

| Enthalpy of Fusion ( | ~32.5 kJ/mol | ~29.8 kJ/mol |

| pKa (Acidic) | 2.6 – 2.9 | 2.5 – 2.8 |

| LogP (Octanol/Water) | ~2.8 | ~3.1 |

| Solubility (Water, 25°C) | Low (< 1 mg/mL) | Low (< 1 mg/mL) |

| Solubility (Ethanol, 25°C) | High (> 100 mg/mL) | High (> 100 mg/mL) |

Part 4: Dissociation & Lipophilicity (pKa & LogP)

The biological activity of these acids is dictated by their ionization state.

The Inductive Effect Mechanism

The -CF

-

Result: The O-H bond in the carboxylic acid becomes weaker, and the resulting anion is stabilized.

-

Comparison: Benzoic acid pKa

4.2. Trifluoromethylated derivatives pKa -

Implication: At physiological pH (7.4), these drugs are >99.9% ionized (anionic), which usually limits passive diffusion. However, the lipophilic -CF

group counteracts this by enhancing the permeability of the neutral fraction or ion-pairs.

Structure-Property Relationship Diagram

Figure 2: Impact of trifluoromethylation on physicochemical properties and biological fate.

Part 5: Implications for Drug Development

-

Salt Formation: Due to the low pKa (approx 2.5–3.0), these acids form stable salts with weak bases. However, care must be taken to avoid hygroscopicity in the salt form.

-

Formulation: The low aqueous solubility of the free acid necessitates the use of co-solvents (PEG, Ethanol) or conversion to a sodium/potassium salt for liquid formulations.

-

Metabolic Stability: The C-F bond is metabolically robust, blocking hydroxylation at the substituted position, thereby extending the half-life of the drug [3].

References

-

Solubility and Thermodynamic Properties of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid. Journal of Chemical & Engineering Data. (Extrapolated from standard solubility data for fluorinated benzoic acids).

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 164578, 2-Hydroxy-4-(trifluoromethyl)benzoic acid. Retrieved October 26, 2023. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Authoritative review on metabolic stability of C-F bonds). [Link]

-

Fisher Scientific. 4-Hydroxy-2-(trifluoromethyl)benzoic acid Safety Data Sheet & Properties. [Link]

Literature review on 3-hydroxy-2-(trifluoromethyl)benzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-(trifluoromethyl)benzoic Acid

Executive Summary

3-Hydroxy-2-(trifluoromethyl)benzoic acid is a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the hydroxyl, carboxylic acid, and trifluoromethyl groups on the aromatic ring imparts unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1] However, the synthesis of this molecule is challenging, primarily due to the difficulty of achieving regioselective ortho-trifluoromethylation on a substituted benzoic acid scaffold. This guide provides a comprehensive review of plausible synthetic strategies, grounded in established chemical principles and analogous transformations reported in the literature. We will explore multi-step pathways starting from commercially available precursors, offering detailed mechanistic insights and comparative analysis to inform synthetic route design for researchers in drug discovery and chemical development.

Introduction: Significance and Synthetic Challenges

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and steric bulk can significantly alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby enhancing cell membrane permeability.[2] When incorporated into a benzoic acid framework adjacent to a hydroxyl group, as in 3-hydroxy-2-(trifluoromethyl)benzoic acid, these effects are combined with the hydrogen-bonding capabilities of the phenol and the coordinating properties of the carboxylic acid, creating a versatile scaffold for molecular design.

The primary synthetic hurdle is the regioselective installation of the CF3 group at the C-2 position, ortho to the hydroxyl group. Direct C-H trifluoromethylation of 3-hydroxybenzoic acid is complicated by competing reactions at other activated positions and the deactivating effect of the carboxylic acid group. Therefore, the most viable approaches rely on multi-step sequences using pre-functionalized starting materials where the key substituents are introduced sequentially. This review will focus on two such logical and field-proven strategies:

-

Strategy A: Synthesis from 2-Amino-3-hydroxybenzoic Acid via Diazotization and Trifluoromethylation.

-

Strategy B: Synthesis from 2-Bromo-3-hydroxybenzoic Acid via Copper-Mediated Cross-Coupling.

Synthetic Strategy A: The Diazotization Pathway

This strategy leverages the versatile chemistry of diazonium salts, which can be generated from an aromatic amine and subsequently converted into a variety of functional groups. The logical precursor for this route is 2-amino-3-hydroxybenzoic acid.

Conceptual Workflow

The synthesis begins with the protection of the reactive hydroxyl and carboxylic acid groups of the starting material. This is followed by the conversion of the amino group into a trifluoromethyl group. The final step involves the deprotection of the hydroxyl and carboxyl functions to yield the target molecule.

Caption: Workflow for Strategy A via Diazotization.

Expertise & Causality: Experimental Choices

-

Protection Strategy: The hydroxyl and carboxylic acid groups are acidic and can interfere with the diazotization and trifluoromethylation steps. Therefore, protection is critical. The hydroxyl group is typically protected as a methyl or benzyl ether, while the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester). This enhances the stability of the molecule under the reaction conditions and improves solubility in organic solvents.

-

Diazotization and Trifluoromethylation: The conversion of the aromatic amine to a diazonium salt using sodium nitrite in an acidic medium is a standard procedure.[3] The subsequent trifluoromethylation is the key step. A well-established method involves a copper-catalyzed reaction with a trifluoromethyl source. Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is a common choice, which, in the presence of a copper catalyst and a reductant, generates a trifluoromethyl radical for substitution.[1]

Experimental Protocol (Illustrative)

Step 1: Protection of 2-Amino-3-hydroxybenzoic Acid

-

Suspend 2-amino-3-hydroxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until esterification is complete (monitored by TLC).

-

Cool the reaction, neutralize with a weak base (e.g., NaHCO3 solution), and extract the methyl ester with ethyl acetate.

-

Protect the hydroxyl group as a methoxy ether using dimethyl sulfate and a base like potassium carbonate in acetone. Purify the resulting protected diester by column chromatography.

Step 2: Diazotization and Trifluoromethylation

-

Dissolve the protected 2-amino-3-methoxy-benzoate derivative in an appropriate solvent like acetonitrile.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add an acid (e.g., H2SO4) followed by the dropwise addition of an aqueous solution of sodium nitrite.[3] Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a mixture of a copper(I) salt (e.g., CuBr), sodium trifluoromethanesulfinate (CF3SO2Na), and a suitable solvent.

-

Slowly add the cold diazonium salt solution to the trifluoromethylation mixture. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

Step 3: Deprotection

-

After workup and extraction of the crude trifluoromethylated product, perform hydrolysis of the ester and ether groups.

-

Refluxing with a strong acid like hydrobromic acid (HBr) is effective for cleaving both the methyl ester and the methyl ether.[4]

-

Cool the reaction mixture, which should precipitate the crude product.

-

Purify the final product, 3-hydroxy-2-(trifluoromethyl)benzoic acid, by recrystallization.

Synthetic Strategy B: The Cross-Coupling Pathway

This approach involves the use of modern organometallic cross-coupling reactions to introduce the trifluoromethyl group onto an aromatic ring pre-functionalized with a halogen, typically bromine or iodine. The logical starting material for this route is 2-bromo-3-hydroxybenzoic acid.

Conceptual Workflow

Similar to Strategy A, the initial step involves protecting the acidic functional groups. The core of this synthesis is the copper-mediated cross-coupling of the aryl bromide with a trifluoromethylating reagent. The final step is deprotection to reveal the target compound.

Caption: Workflow for Strategy B via Cross-Coupling.

Expertise & Causality: Experimental Choices

-

Choice of Halogen: Bromine is an ideal choice for the leaving group. It is more reactive than chlorine in cross-coupling reactions but more stable and less expensive than iodine, offering a good balance for practical synthesis.

-

Trifluoromethylating Reagent: For aromatic halides, a nucleophilic trifluoromethyl source is often required. Trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used and effective reagent.[1] In the presence of a fluoride source (like KF or CsF), it generates a transient trifluoromethyl anion, which can then be transferred to the aromatic ring via a copper catalyst.

-

Catalyst System: Copper-based catalysts are highly effective for the trifluoromethylation of aryl halides. Copper(I) iodide (CuI) is a common and robust choice. The reaction often requires a high-boiling polar aprotic solvent such as DMF or NMP and elevated temperatures to proceed efficiently.

Experimental Protocol (Illustrative)

Step 1: Protection of 2-Bromo-3-hydroxybenzoic Acid

-

Convert 2-bromo-3-hydroxybenzoic acid to its methyl ester using methanol and a catalytic amount of acid, as described in Strategy A.

-

Protect the hydroxyl group. A silyl ether (e.g., TBDMS ether) might be preferable to a methyl ether if milder deprotection conditions are desired later. This can be achieved using TBDMS-Cl and imidazole in DMF.

Step 2: Copper-Mediated Trifluoromethylation

-

In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the protected aryl bromide, copper(I) iodide (CuI), and a fluoride source (e.g., potassium fluoride).

-

Add a dry, high-boiling polar solvent such as DMF.

-

Add the Ruppert-Prakash reagent (TMSCF3).

-

Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and stir for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).

Step 3: Deprotection

-

After cooling and aqueous workup, extract the crude protected product.

-

If a methyl ester and TBDMS ether were used, a two-step deprotection is needed. First, cleave the silyl ether using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

-

Then, hydrolyze the methyl ester to the carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidification.

-

Purify the final product by column chromatography or recrystallization.

Comparative Analysis of Synthetic Strategies

| Feature | Strategy A (Diazotization) | Strategy B (Cross-Coupling) |

| Starting Material | 2-Amino-3-hydroxybenzoic Acid | 2-Bromo-3-hydroxybenzoic Acid |

| Key Transformation | Diazotization-Sandmeyer Reaction | Copper-Mediated Cross-Coupling |

| Trifluoromethyl Source | Radical Precursor (e.g., CF3SO2Na) | Nucleophilic Source (e.g., TMSCF3) |

| Potential Advantages | Utilizes classical, well-understood reactions. | High functional group tolerance; modular. |

| Potential Challenges | Diazonium salts can be unstable. Handling of NaNO2 requires care. Potential for side reactions. | Requires inert atmosphere techniques. High reaction temperatures. Cost of TMSCF3 and ligands. |

| Scalability | Generally scalable, but safety concerns with diazonium intermediates need to be addressed. | Can be challenging to scale due to high temperatures and catalyst costs, but often provides higher yields. |

Conclusion and Future Outlook

The synthesis of 3-hydroxy-2-(trifluoromethyl)benzoic acid is a non-trivial task that requires a strategic, multi-step approach. Both the diazotization pathway starting from an amino-substituted precursor and the cross-coupling route using a bromo-substituted precursor represent viable and logical strategies based on established precedent in organic synthesis. The choice between these routes will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific technical capabilities of the laboratory.

Future research in this area should focus on developing more direct and efficient methods. The advancement of C-H activation and trifluoromethylation catalysis could one day enable the direct, regioselective synthesis of this molecule from 3-hydroxybenzoic acid, which would significantly reduce step count and improve the overall efficiency and sustainability of its production.

References

- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934.

- PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.

- Wikipedia. Trifluoromethylation.

- ChemicalBook. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.

- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.

- Google Patents. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.

- Google Patents. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Tokyo Chemical Industry. Trifluoromethylation [Synthetic Reagents].

- Shen, D., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters.

- Zhang, C.-P., et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron.

- Chem-Station Int. Ed. (2014). Electrophilic Trifluoromethylation.

- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.

- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- PrepChem.com. Synthesis of C. 3-Hydroxy-2-methylbenzoic acid.

- Semantic Scholar. Trifluoromethyl Derivatives of Hydroxybenzoic Acids and Related Compounds.

- ChemicalBook. 3-Hydroxy-2,4,5-trifluorobenzoic acid.

- ChemicalBook. 3-(Trifluoromethyl)benzoic acid synthesis.

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.

- PubChem. 3-(Trifluoromethyl)benzoic acid.

- PubChem. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.

- ChemScene. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

- MilliporeSigma. 3-Bromo-2-(trifluoromethyl)benzoic acid.

- ChemBK. ortho-hydroxybenzoic acid.

- Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry.

Sources

Workflow A: Copper-Mediated Late-Stage Fluorination via Photoredox Catalysis

Title: Beyond the Trifluoromethyl: Engineering Novel Fluorinated Scaffolds for Next-Generation Therapeutics

1. Executive Summary: The 3D Fluorine Revolution In medicinal chemistry, fluorine is the ultimate tuning dial. Historically, we relied heavily on flat, 2D fluoroaromatics and the ubiquitous trifluoromethyl (-CF₃) group to modulate pKa, enhance target lipophilicity, and block metabolic soft spots. However, as drug targets become increasingly complex, the physical property penalties of traditional fluorination—such as excessive lipophilicity and poor aqueous solubility—have necessitated a paradigm shift.

As a Senior Application Scientist, I have observed firsthand the transition toward 3D, sp³-rich fluorinated scaffolds. This technical guide explores the mechanistic rationale, quantitative property modulation, and self-validating synthetic workflows for emerging fluorinated motifs, empowering drug discovery professionals to leverage these advanced scaffolds effectively.

2. Mechanistic Rationale: The Causality of Scaffold Selection Why do we move beyond the standard -CF₃ group? The causality lies in the precise spatial arrangement and electronic distribution required for optimal target engagement and pharmacokinetic survival.

-

The Pentafluorosulfanyl (-SF₅) Group: Often termed the "super-trifluoromethyl" group, the -SF₅ moiety exhibits high thermal and chemical stability, extreme electronegativity, and enhanced lipophilicity (1)[1]. While -CF₃ can suffer from rotational freedom that dilutes its vector directionality, the octahedral geometry of -SF₅ projects electronegative fluorine atoms into a rigid, defined 3D space. It serves as a highly effective bioisostere for both -CF₃ and bulky aliphatic groups like tert-butyl, often yielding equivalent or superior receptor affinity (2)[2].

-

Fluorinated Oxetanes: To counteract the lipophilicity penalty of heavy fluorination, incorporating fluorine into sp³-rich oxygen heterocycles (like oxetanes) via Paternò-Büchi photochemical reactions creates scaffolds that act as strong hydrogen-bond acceptors (3)[3]. This strategically balances LogP while maintaining resistance to cytochrome P450 (CYP450) oxidation.

3. Quantitative Data: Scaffold Property Comparison To rationally select a fluorinated scaffold, we must compare their fundamental physicochemical properties. The table below summarizes the steric and electronic parameters that dictate their behavior in biological systems.

| Scaffold Motif | Steric Volume (ų) | Hammett Constant (σp) | Lipophilicity Contribution (π) | Primary MedChem Application |

| -CH₃ (Control) | 16.8 | -0.17 | 0.52 | Baseline aliphatic comparison |

| -CF₃ | 42.6 | 0.54 | 0.88 | Standard metabolic blocking, electron withdrawal |

| -tBu | 44.0 | -0.20 | 1.98 | Pure steric bulk, highly lipophilic cavity filling |

| -SF₅ | 56.5 | 0.68 | 1.51 | "Super-trifluoromethyl", extreme electronegativity[1] |

| F-Oxetane | ~48.0 | ~0.10 | -0.20 | sp³-rich scaffold, aqueous solubility enhancement[3] |

4. Experimental Workflows: Self-Validating Systems In drug development, an unvalidated protocol is a liability. The following methodologies are designed as self-validating systems, ensuring that every experimental choice is grounded in observable, controllable causality.

Late-stage C-H functionalization allows us to bypass lengthy de novo syntheses and rapidly generate fluorinated drug analogues (4)[4]. We utilize aryl sulfonium salts because this newly introduced leaving group possesses a perfectly tuned, low redox potential, providing facile access to aryl radicals under mild conditions without requiring pre-halogenation (5)[5].

Step-by-Step Protocol:

-

Substrate Pre-activation (Thianthrenation): React the complex arene (0.5 mmol) with thianthrene S-oxide and trifluoroacetic anhydride to generate the aryl sulfonium salt. Causality: This ensures site-selective activation of the specific C-H bond[5].

-

Reaction Assembly: In a nitrogen-filled glovebox, combine the aryl sulfonium salt (1.0 equiv), a Ruthenium or Iridium photoredox catalyst (2 mol%), and a copper-fluorine source (e.g., Cu(MeCN)₄PF₆ + AgF, 1.5 equiv) in anhydrous acetonitrile.

-

Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.5 equiv) as an internal NMR standard. Causality (Self-Validation): This allows for absolute quantitative mass balance determination post-reaction, proving whether the substrate was fluorinated, degraded, or left unreacted.

-

Photochemical Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours.

-

Quench and Analyze: Quench with aqueous NH₄Cl, extract with EtOAc, and analyze the crude mixture via ¹⁹F-NMR against the internal standard before purification.

Photoredox-mediated late-stage fluorination catalytic workflow.

Workflow B: Self-Validating Metabolic Stability Assay (Microsomal Clearance)

Once a novel fluorinated scaffold (e.g., an -SF₅ analog) is synthesized, we must empirically prove it resists CYP450-mediated oxidation better than its non-fluorinated counterpart.

Step-by-Step Protocol:

-

Preparation: Prepare a 1 µM solution of the fluorinated test compound in 0.1 M potassium phosphate buffer (pH 7.4).

-

Control Integration (Self-Validation): Prepare parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). Causality: If Verapamil is not rapidly degraded, the microsomes are inactive; if Warfarin is degraded, the assay is contaminated. This guarantees the integrity of the data.

-

Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

-

Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

-

Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int).

Self-validating microsomal stability assay workflow.

5. Conclusion The integration of novel fluorinated scaffolds like the pentafluorosulfanyl group and fluorinated oxetanes represents a critical evolution in structural drug design. By employing robust, late-stage functionalization techniques and rigorously validating metabolic stability through controlled assays, medicinal chemists can systematically optimize pharmacokinetics and target engagement.

References

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Source: nih.gov.

- Copper-Mediated Late-Stage Fluorination of Arenes Using Photoredox Catalysis. Source: thieme-connect.de.

- The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. Source: rsc.org.

- Introduction of Fluorinated Groups via Photoredox Catalyzed C–H Functionalization. Source: researchgate.net.

- Studies on The Application of The Paternò‐Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds. Source: researchgate.net.

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

Methodological & Application

Application Note: Synthesis of 3-Hydroxy-2-(trifluoromethyl)benzoic acid via Sequential Directed ortho-Metalation and Fleming-Tamao Oxidation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of 1,2,3-trisubstituted benzene rings bearing conflicting electronic directing groups is a classic challenge in organic chemistry. The target molecule, 3-hydroxy-2-(trifluoromethyl)benzoic acid , is a highly sought-after fluorinated building block in pharmaceutical and agrochemical development[1].

Attempting to synthesize this scaffold via standard electrophilic aromatic substitution (EAS) is fundamentally flawed: the strongly electron-withdrawing trifluoromethyl (-CF₃) and carboxyl (-COOH) groups deactivate the ring and direct meta, making the introduction of an ortho-hydroxyl group nearly impossible.

To bypass these limitations, this protocol employs a tandem Directed ortho-Metalation (DoM) strategy utilizing a dimethylphenylsilyl (-SiMe₂Ph) group as a "traceless placeholder." By leveraging steric shielding and electronic differentiation, we can precisely dictate the site of functionalization before unmasking the latent hydroxyl group via a Fleming-Tamao oxidation .

Mechanistic Insights: The Causality of Experimental Choices

As a self-validating synthetic system, every reagent in this sequence serves a specific mechanistic purpose:

-

First Metalation (Kinetic Basicity): Benzotrifluoride is treated with sec-BuLi and TMEDA. TMEDA is critical; it breaks down the sec-BuLi hexamers into highly reactive monomers/dimers, enabling deprotonation at the position ortho to the -CF₃ group[2]. The -CF₃ group acidifies this proton inductively, a regioselectivity historically established by Roberts and Curtin[3]. We trap this intermediate with PhMe₂SiCl.

-

Steric Forcing in the Second Metalation: The newly introduced -SiMe₂Ph group at C1 is exceptionally bulky and lacks lone pairs, meaning it cannot direct metalation. When the intermediate is subjected to a second sec-BuLi/TMEDA treatment, the C6 position is sterically blocked. Consequently, lithiation is forced to the only remaining ortho-position (C3), which is subsequently trapped with CO₂.

-

Esterification (Protection): Before oxidizing the silyl group, the carboxylic acid must be protected as a methyl ester. If left unprotected, the free acid would react with the Lewis acids used in the next step and consume the basic reagents required for the peroxide oxidation, leading to catastrophic yield loss.

-

Electronic Differentiation in the Fleming-Tamao Oxidation: This is the crux of the synthesis. Treating the intermediate with HBF₄·OEt₂ initiates an electrophilic protodesilylation. Because the trifluoromethyl-benzoate ring is highly electron-deficient, the electrophile selectively attacks the more electron-rich unsubstituted phenyl ring on the silicon atom. This cleaves the Si-Ph bond to form a reactive fluorosilane, which is then cleanly oxidized to the phenol by H₂O₂.

Workflow Visualization

Fig 1: 5-step synthesis of 3-hydroxy-2-(trifluoromethyl)benzoic acid via Fleming-Tamao oxidation.

Quantitative Data & Reaction Parameters

| Step | Transformation | Key Reagents (Equiv) | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | ortho-Silylation | sec-BuLi (1.1), TMEDA (1.1), PhMe₂SiCl (1.2) | -78 → RT | 4 | 85 - 90 |

| 2 | ortho-Carboxylation | sec-BuLi (1.2), TMEDA (1.2), CO₂ (excess) | -78 → RT | 3 | 75 - 80 |

| 3 | Esterification | MeI (1.5), K₂CO₃ (2.0) | RT | 12 | 90 - 95 |

| 4 | Fleming-Tamao Ox. | HBF₄·OEt₂ (2.0); then H₂O₂ (10), KF (2.0) | 0 → RT | 16 | 65 - 70 |

| 5 | Saponification | LiOH·H₂O (3.0) | 60 | 4 | 90 - 95 |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(Dimethylphenylsilyl)-2-(trifluoromethyl)benzene

-

Preparation: Flame-dry a 500 mL Schlenk flask and purge with argon. Add anhydrous THF (200 mL), trifluoromethylbenzene (14.6 g, 100 mmol), and TMEDA (16.5 mL, 110 mmol).

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add sec-BuLi (1.4 M in cyclohexane, 78.5 mL, 110 mmol) over 30 minutes to maintain the internal temperature below -70 °C. Stir at -78 °C for 2 hours.

-

Trapping: Add chlorodimethylphenylsilane (PhMe₂SiCl, 20.4 g, 120 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography (hexanes) to yield the product as a colorless oil.

Step 2: Synthesis of 3-(Dimethylphenylsilyl)-2-(trifluoromethyl)benzoic acid

-

Metalation: In a flame-dried flask under argon, dissolve the Step 1 intermediate (28.0 g, 100 mmol) and TMEDA (18.0 mL, 120 mmol) in anhydrous THF (250 mL). Cool to -78 °C.

-

Deprotonation: Add sec-BuLi (1.4 M, 85.7 mL, 120 mmol) dropwise. Stir at -78 °C for 2 hours. The deep red/brown color indicates the formation of the aryllithium species.

-

Carboxylation: Vigorously bubble anhydrous CO₂ gas (dried through a Drierite column) into the solution for 30 minutes, or pour the mixture over crushed, anhydrous dry ice. Allow to warm to room temperature.

-

Workup: Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3 × 150 mL). Extract the combined organic layers with 1M NaOH. Acidify the aqueous layer again to pH 2 and extract with EtOAc. Dry and concentrate to yield the crude carboxylic acid.

Step 3: Esterification to Methyl 3-(dimethylphenylsilyl)-2-(trifluoromethyl)benzoate

-